3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide
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Overview
Description
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a chemical compound with the molecular formula C8H11N3O3S. It is a member of the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves the reaction of 3-methylbutanamide with 5-nitro-1,3-thiazole-2-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated for several hours, followed by cooling and purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-N-(5-amino-1,3-thiazol-2-yl)butanamide.
Reduction: Formation of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamine.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The nitro group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a butanamide moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89141-64-0 |
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Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H11N3O3S/c1-5(2)3-6(12)10-8-9-4-7(15-8)11(13)14/h4-5H,3H2,1-2H3,(H,9,10,12) |
InChI Key |
BWLCCIHERVQBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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